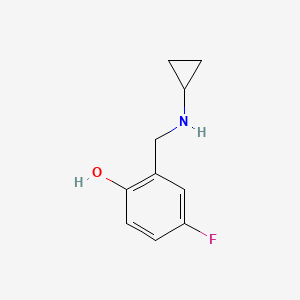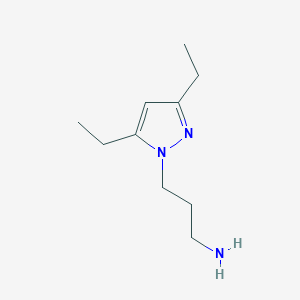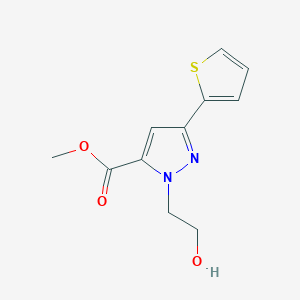
(3-Chlorophenyl)(cyclopentyl)methanamine hydrochloride
Übersicht
Beschreibung
“(3-Chlorophenyl)(cyclopentyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1855-39-6 . It has a molecular weight of 209.72 . It is available in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is (3-chlorophenyl) (cyclopentyl)methanamine . The InChI code for this compound is 1S/C12H16ClN/c13-11-7-3-6-10 (8-11)12 (14)9-4-1-2-5-9/h3,6-9,12H,1-2,4-5,14H2 .Physical And Chemical Properties Analysis
“(3-Chlorophenyl)(cyclopentyl)methanamine hydrochloride” is a liquid at room temperature . It has a molecular weight of 209.72 .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research on compounds with similar structural features to "(3-Chlorophenyl)(cyclopentyl)methanamine hydrochloride" includes studies on improved synthesis methods for related compounds, which are significant for pharmaceutical applications. For example, novel industrial synthesis approaches for sertraline hydrochloride, an antidepressant, highlight advancements in synthesis efficiency and environmental safety. These methods involve intermediates that share functional groups with the compound of interest, indicating relevance in synthetic application and optimization (Krisztina Vukics et al., 2002; Geraldine Patricia Taber et al., 2004).
Potential Therapeutic Applications
Although direct applications in therapy for "(3-Chlorophenyl)(cyclopentyl)methanamine hydrochloride" are not discussed, research on structurally similar compounds offers insights into potential medical applications. For instance, studies on 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium show its accumulation in mitochondria due to thiol-reactive properties, suggesting potential for targeted biological imaging and therapy (A. Amoroso et al., 2008).
Safety and Hazards
The compound has several hazard statements including H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 . The signal word for this compound is “Danger” and it is represented by the pictograms GHS05 and GHS07 .
Eigenschaften
IUPAC Name |
(3-chlorophenyl)-cyclopentylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN.ClH/c13-11-7-3-6-10(8-11)12(14)9-4-1-2-5-9;/h3,6-9,12H,1-2,4-5,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMUDLVDARGBST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=CC(=CC=C2)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1471909.png)





![2-[6-Oxo-3-(pyridin-2-yl)-1,6-dihydropyridazin-1-yl]acetic acid](/img/structure/B1471918.png)

